N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine
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Overview
Description
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H18Cl2N2 It is characterized by the presence of two 3-chlorobenzyl groups attached to a 1,2-ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves:
Reactants: 3-chlorobenzyl chloride and 1,2-ethanediamine
Catalyst: Phase transfer catalysts to enhance the reaction rate
Purification: Crystallization or distillation to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine exerts its effects involves the interaction with molecular targets such as enzymes and cell membranes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the chlorobenzyl groups can interact with lipid bilayers, leading to membrane disruption and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~2~-bis(4-chlorobenzyl)-1,2-ethanediamine
- N~1~,N~2~-bis(3-bromobenzyl)-1,2-ethanediamine
- N~1~,N~2~-bis(3-fluorobenzyl)-1,2-ethanediamine
Uniqueness
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine is unique due to the presence of 3-chlorobenzyl groups, which impart specific chemical and biological properties
Properties
IUPAC Name |
N,N'-bis[(3-chlorophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14/h1-6,9-10,19-20H,7-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBIPPOEAIYUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCNCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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